molecular formula C12H8BrN3 B1527368 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine CAS No. 1247211-53-5

2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B1527368
CAS No.: 1247211-53-5
M. Wt: 274.12 g/mol
InChI Key: TVDHESBDWHZMJX-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-3H-imidazo[4,5-b]pyridine ( 1247211-53-5) is a high-value brominated heterocyclic compound supplied with a typical purity of 95% . This organic building block has a molecular formula of C12H8BrN3 and a molecular weight of 274.12 g/mol . Its structure features an imidazo[4,5-b]pyridine scaffold, which is an important nucleus in medicinal chemistry, linked to a 2-bromophenyl group at the 2-position . The imidazo[4,5-b]pyridine unit is a privileged structure found in numerous biologically active molecules . The presence of the bromine atom on the phenyl ring makes this compound a versatile intermediate for further synthetic elaboration, particularly in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura reactions, enabling the exploration of structure-activity relationships in drug discovery programs . As a heterocyclic building block, it is primarily used in the research and development of new pharmaceutical candidates and organic materials . Please note that this product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

IUPAC Name

2-(2-bromophenyl)-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3/c13-9-5-2-1-4-8(9)11-15-10-6-3-7-14-12(10)16-11/h1-7H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDHESBDWHZMJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2)C=CC=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tandem Reaction Approach in H2O-IPA Medium

A highly efficient and green method for synthesizing substituted imidazo[4,5-b]pyridines, including 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine, involves a tandem reaction sequence starting from 2-chloro-3-nitropyridine. This method integrates three key steps in one pot using water-isopropanol (H2O-IPA) as a solvent system:

  • Nucleophilic Aromatic Substitution (SNAr) : 2-chloro-3-nitropyridine reacts with a primary amine (such as 2-bromoaniline) at 80 °C for 2 hours to form N-substituted pyridine-2-amine intermediates.
  • In Situ Nitro Group Reduction : The nitro group is reduced to an amino group using zinc dust and hydrochloric acid at 80 °C for 45 minutes, yielding pyridine-2,3-diamine derivatives.
  • Heterocyclization with Aldehydes : The diamine intermediate reacts with substituted aromatic aldehydes at 85 °C for 10 hours to form the imidazo[4,5-b]pyridine ring system.

This tandem process avoids the need for toxic metal catalysts and uses a green solvent system, achieving excellent yields and high purity with only one chromatographic purification step.

Detailed Experimental Procedure

Step Reagents and Conditions Description Time Temperature Yield
1 2-chloro-3-nitropyridine + Primary amine (e.g., 2-bromoaniline) in H2O-IPA (1:1) SNAr reaction to form N-substituted pyridine-2-amine 2 h 80 °C High (>90%)
2 Zn dust (1 equiv) + conc. HCl (0.5 equiv) in H2O-IPA Reduction of nitro group to amino group 45 min 80 °C Excellent
3 Substituted aromatic aldehyde in H2O-IPA Cyclization to form imidazo[4,5-b]pyridine 10 h 85 °C Excellent
  • The reaction progress is monitored by thin-layer chromatography (TLC).
  • After completion, the reaction mixture is cooled, extracted with ethyl acetate, dried over anhydrous MgSO4, and purified by silica gel column chromatography using 15% ethyl acetate in hexane as eluent.

Research Findings and Analysis

  • Green Chemistry Advantages : The use of H2O-IPA as a solvent system is environmentally benign, non-flammable, and non-toxic, aligning with green chemistry principles.
  • Catalyst-Free Process : The absence of Pd or Cu catalysts and ligands reduces costs and toxicity.
  • Shortened Reaction Times : The tandem approach significantly reduces total synthesis time compared to stepwise methods.
  • High Yields and Purity : The method delivers substituted imidazo[4,5-b]pyridines, including this compound, in excellent yields (typically above 85-90%) with minimal purification steps.
  • Versatility : The procedure tolerates a wide range of primary amines and aldehydes, enabling structural diversity around the imidazo[4,5-b]pyridine core.
  • Mechanistic Insight : The SNAr reaction is facilitated by the electron-withdrawing nitro group and the good leaving ability of chloride. The nitro reduction step is efficiently accelerated by Zn/HCl in the mixed solvent medium, followed by cyclization with aldehydes via Schiff base formation and ring closure.

Comparative Summary of Preparation Methods

Method Key Features Advantages Disadvantages
Pd- or Cu-catalyzed amidation/cyclization Regiospecific cyclization of 2-halo-3-acylaminopyridines with amines High regioselectivity; well-established Toxic/expensive catalysts; harsh conditions; ligand requirement
FeCl3 or aerial oxidation with diamines and aldehydes N–C–N bond formation Simple reagents; moderate conditions Longer reaction times; sometimes lower yields
Tandem SNAr–Reduction–Cyclization in H2O-IPA (Current Method) One-pot, catalyst-free, green solvent Fast, high yields, environmentally friendly, broad scope Requires Zn/HCl for reduction; elevated temperatures needed

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromophenyl)-3H-imidazo[4,5-b]pyridine can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions can occur at various positions on the imidazo[4,5-b]pyridine ring, often involving the replacement of the bromophenyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, with conditions varying based on the specific reagents involved.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Scientific Research Applications

The applications of 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine span several domains:

  • Medicinal Chemistry : The compound is explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
  • Organic Synthesis : It serves as an intermediate in the synthesis of more complex molecules.
  • Biological Studies : Research investigates its interactions with biological targets, contributing to the understanding of disease mechanisms.

Anticancer Activity

Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant anticancer activity. Notably, this compound has shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (μM)Activity Description
MCF-70.4Strong antiproliferative activity
BT-4740.7Significant inhibition of cell growth

The mechanism of action appears to involve modulation of signaling pathways related to cell growth and survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (μg/mL)Activity Description
Staphylococcus aureus32Moderate activity
Escherichia coli64Less sensitive compared to Gram+

Mechanistic Insights

The molecular interactions and binding affinities of this compound have been studied using computational methods such as ligand docking. These studies suggest that the compound can effectively bind to specific targets within pathogens and cancer cells, providing insights into its potential therapeutic mechanisms.

Case Studies

Several studies highlight the therapeutic potential of imidazo[4,5-b]pyridine derivatives:

  • Synthesis and Evaluation : A study synthesized various derivatives and evaluated their anticancer and antimicrobial activities. Among them, compounds containing the imidazo[4,5-b]pyridine moiety showed significant promise in inhibiting cancer cell lines.
  • Antitubercular Activity : A study focused on synthesizing novel imidazo[4,5-b]pyridine derivatives for antitubercular activity demonstrated promising results against Mycobacterium tuberculosis, highlighting the compound's potential in treating infectious diseases .
  • GPR81 Receptor Agonists : Certain derivatives have been identified as agonists for the GPR81 receptor, suggesting applications in treating metabolic disorders such as dyslipidemia and type 2 diabetes .

Mechanism of Action

The mechanism by which 2-(2-Bromophenyl)-3H-imidazo[4,5-b]pyridine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Reactivity

6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine
  • Structure : Bromine at position 6, furan-2-yl at position 2, and a propargyl group at position 3.
  • Crystallographic data (bond lengths: 1.34–1.48 Å; angles: 105–125°) confirm a planar imidazo-pyridine core .
  • Applications : Investigated for biological activity due to its heterocyclic diversity and modifiable alkyne .
2-[2-(4-Methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine (BYK191023)
  • Structure : A 4-methoxypyridinylethyl chain at position 2.
  • Key Features: Exhibits nM-level inhibition of inducible nitric oxide synthase (iNOS) with >1,800-fold selectivity over endothelial and neuronal NOS isoforms. The methoxy group enhances hydrogen bonding and hydrophobic interactions in the iNOS active site .
  • Applications: Tool compound for studying iNOS-mediated pathologies .
2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine Derivatives
  • Structure : Pyridin-3-yl group at position 2.
  • Key Features : Demonstrated antimicrobial activity against Staphylococcus aureus and Candida albicans (MIC: 25–100 µg/mL). The pyridine ring facilitates interactions with microbial enzymes or DNA .
  • Applications: Potential lead compounds for antibacterial/antifungal agents .
2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives
  • Structure : Aryl groups at positions 2 and 3 (e.g., 2,3-diphenyl or substituted phenyl).
  • Key Features : Moderate cytotoxicity against cancer cells (e.g., IC₅₀: 15–50 µM in K562 leukemia) and COX-2 inhibition (50–70% at 10 µM). Diaryl substituents enhance binding to kinase or COX active sites .
  • Applications : Explored as dual anticancer/anti-inflammatory agents .
2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine
  • Structure : Trifluoromethyl group at position 2.
  • Key Features : The CF₃ group improves metabolic stability and lipophilicity (clogP: ~2.1) compared to bromophenyl derivatives (clogP: ~3.5). Acts as a bioisostere for bromine in drug design .

Structural and Electronic Effects

  • Electron-Withdrawing Groups (e.g., Br, CF₃) :
    • Bromine in 2-(2-bromophenyl) derivatives participates in halogen bonding, enhancing target affinity.
    • Trifluoromethyl groups improve metabolic stability without significant steric hindrance .
  • Electron-Donating Groups (e.g., OMe): Methoxy groups in BYK191023 enhance hydrogen bonding and selectivity for iNOS .
  • Heterocyclic Substituents (e.g., furan, pyridine) :
    • Increase π-π stacking and polar interactions with biological targets .

Biological Activity

2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine is a compound that belongs to the imidazo[4,5-b]pyridine family, which is notable for its diverse biological activities. The unique structure of this compound, characterized by a fused imidazole and pyridine ring system with a bromophenyl substituent, may influence its pharmacological properties and interactions with biological targets.

The presence of the bromophenyl group in this compound enhances its reactivity and may affect its biological activity. This compound is often synthesized as an intermediate for more complex molecules and has been shown to possess various therapeutic potentials, including anticancer and antimicrobial properties .

Biological Activity Overview

Research indicates that imidazo[4,5-b]pyridine derivatives exhibit significant biological activities. The following sections summarize the key findings related to the biological activity of this compound.

Anticancer Activity

Studies have demonstrated that imidazo[4,5-b]pyridine derivatives can inhibit cancer cell proliferation. For instance:

  • Cell Lines Tested : The compound has shown promising results against breast cancer cell lines such as MCF-7 and BT-474 .
  • Mechanism of Action : The mechanism of action is believed to involve modulation of various signaling pathways associated with cell growth and survival .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (μM)Activity Description
MCF-70.4Strong antiproliferative activity
BT-4740.7Significant inhibition of cell growth

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains Tested : It has been tested against both Gram-positive and Gram-negative bacteria.
  • Results : The compound exhibited moderate antibacterial activity, particularly against Gram-positive strains .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (μg/mL)Activity Description
Staphylococcus aureus32Moderate activity
Escherichia coli64Less sensitive compared to Gram+

Case Studies

Several studies highlight the potential of imidazo[4,5-b]pyridine derivatives as therapeutic agents:

  • Synthesis and Evaluation : A study synthesized various derivatives and evaluated their anticancer and antimicrobial activities. Among them, compounds containing the imidazo[4,5-b]pyridine moiety showed significant promise in inhibiting cancer cell lines .
  • Mechanistic Insights : Research into the mechanisms revealed that these compounds could act as inhibitors of kinases involved in cancer progression, suggesting a targeted approach in drug design .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation of 5-bromopyridine-2,3-diamine with benzaldehyde derivatives under phase-transfer catalysis (solid-liquid) . Key optimizations include:

  • Solvent selection : Dimethylformamide (DMF) enhances solubility and reaction efficiency.
  • Catalysts : p-Toluenesulfonic acid accelerates imidazole ring formation.
  • Microwave-assisted synthesis : Reduces reaction time (from hours to minutes) and improves yield (up to 75%) by enabling rapid, uniform heating .

Basic: How is the crystal structure of brominated imidazo[4,5-b]pyridine derivatives validated experimentally?

Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. For example, in 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine , XRD revealed:

  • A dihedral angle of 41.84° between the imidazo-pyridine core and phenyl substituent.
  • Slipped π-π stacking interactions (interplanar distance: 3.583 Å), critical for stability and packing .

Advanced: How do density functional theory (DFT) studies rationalize the regioselectivity of reactions involving this compound?

DFT calculations at the B3LYP/6-31G(d,p) level explain regioselectivity in Michael addition reactions with arylidenemalononitriles. Key findings:

  • Electron-deficient positions on the imidazo-pyridine core (e.g., C6) favor nucleophilic attack.
  • Thermodynamic stability of 9-aminoimidazo[1,2-a:5,4-b']dipyridine-6,8-dicarbonitriles is 5–8 kcal/mol lower than alternative products, driving selectivity .

Advanced: How do solvent polarity and pH influence prototropic equilibria in this compound derivatives?

In 2-(2′-methoxyphenyl)-3H-imidazo[4,5-b]pyridine , solvent-dependent prototropy was observed:

  • Aprotic solvents (e.g., acetonitrile) stabilize the a-1 isomer (N1 protonation).
  • Aqueous acidic conditions promote dication formation (pKa = 1.8 for N1/N4 protonation).
  • Deprotonation at >NH (pKa* = 9.2) generates a monoanion, confirmed via fluorescence lifetime decay analysis .

Advanced: What biological targets are associated with this compound, and how are structure-activity relationships (SAR) evaluated?

  • c-Met kinase inhibition : Derivatives with 3H-imidazo[4,5-b]pyridine scaffolds show IC50 values <10 nM. Critical SAR:
    • 2-Aryl substituents enhance hydrophobic binding.
    • Bromine at C7 improves selectivity over VEGFR-2 .
  • Inducible nitric oxide synthase (iNOS) inhibition : Analogues like BYK191023 exhibit NADPH-dependent irreversible inhibition (Ki = 0.2 µM), validated via enzymatic assays .

Advanced: How is regioselective C2-arylation achieved in imidazo[4,5-b]pyridine derivatives?

Palladium-catalyzed cross-coupling (e.g., with 4-iodoanisole) under General Procedure B enables C2-arylation. Key steps:

  • N3-protection (e.g., SEM or methyl groups) prevents competing N-alkylation.
  • Optimized conditions : 10 mol% Pd(OAc)₂, SPhos ligand, K₃PO₄ in dioxane (100°C, 12 h), yielding 44–66% product .

Advanced: How is this compound utilized in synthesizing complex heterocyclic systems?

In SNAr reactions , this compound reacts with aryl isothiocyanates to form benzo[e]pyrido[3′,2′:4,5]imidazo[1,2-c][1,3]thiazin-6-imines (38% yield). CuI nanoparticles catalyze C–S bond formation , with DMF as a polar aprotic solvent .

Advanced: What structural modifications enhance cyclooxygenase (COX) inhibition in related derivatives?

In 2,3-diaryl-3H-imidazo[4,5-b]pyridines :

  • Electron-withdrawing groups (e.g., Br) at C7 increase COX-2 selectivity (IC50 = 9.2 µM vs. COX-1: 21.8 µM).
  • Diaryl pharmacophores mimic arachidonic acid binding, confirmed via molecular docking .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
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2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine

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